N-Acetyl-4-aminobiphenyl-d5
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Overview
Description
N-Acetyl-4-aminobiphenyl-d5 is a deuterium-labeled derivative of N-Acetyl-4-aminobiphenyl. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C14H8D5NO, and it has a molecular weight of 216.29. This compound is primarily used in metabolic research, environmental studies, and as a chemical reference for identification and quantification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-aminobiphenyl-d5 typically involves the acetylation of 4-aminobiphenyl-d5. The reaction is carried out by reacting 4-aminobiphenyl-d5 with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the acetylation process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-4-aminobiphenyl-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the use of acids or bases.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Acetyl-4-aminobiphenyl-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: Used to study metabolic pathways in vivo safely.
Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Chemical Reference: Used for chemical identification, qualitative and quantitative analysis, and detection in various analytical techniques.
Proteomics Research: Utilized in the study of protein structures and functions
Mechanism of Action
The mechanism of action of N-Acetyl-4-aminobiphenyl-d5 involves its incorporation into metabolic pathways due to its structural similarity to N-Acetyl-4-aminobiphenyl. It acts as a tracer, allowing researchers to track and study the metabolic processes and interactions within biological systems. The deuterium labeling provides a distinct signal in analytical techniques, facilitating the identification and quantification of the compound and its metabolites .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4-aminobiphenyl: The non-deuterated form of the compound.
4-Aminobiphenyl: A precursor to N-Acetyl-4-aminobiphenyl.
N-Hydroxy-4-aminobiphenyl: A metabolite of 4-Aminobiphenyl.
Uniqueness
N-Acetyl-4-aminobiphenyl-d5 is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The deuterium atoms in the compound allow for precise tracking and analysis in metabolic studies, environmental monitoring, and proteomics research. This labeling also enhances the accuracy and sensitivity of analytical techniques, making it a valuable tool in scientific investigations .
Properties
IUPAC Name |
N-[4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)/i2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLDILRDQOVJED-VIQYUKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)NC(=O)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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